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Compound of Interest

Compound Name:
N2,N4-Bis(2-methoxyethyl)-2,4-

pyridinedicarboxamide

Cat. No.: B1675425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lufironil, also known by its developmental code HOE 077, is a potent and specific inhibitor of

prolyl 4-hydroxylase. This enzyme plays a critical role in the post-translational modification of

proline residues in collagen, a key protein involved in the extracellular matrix. By inhibiting this

enzyme, Lufironil effectively reduces collagen synthesis, making it a significant compound of

interest for the development of anti-fibrotic therapies. Fibrotic diseases, such as liver fibrosis,

are characterized by the excessive accumulation of collagen and other extracellular matrix

components, leading to tissue scarring and organ dysfunction. This technical guide provides an

in-depth overview of the discovery, initial synthesis, and mechanism of action of Lufironil,

tailored for professionals in the field of drug development and research.

Discovery and Rationale
Lufironil (HOE 077) was developed as a targeted inhibitor of prolyl 4-hydroxylase to address

the unmet medical need for effective anti-fibrotic agents. The rationale behind its development

lies in the critical role of prolyl 4-hydroxylase in collagen biosynthesis. The hydroxylation of

proline residues is an essential step for the formation of stable triple-helical collagen molecules.

Inhibition of this enzymatic step was hypothesized to selectively reduce the production of

mature collagen, thereby mitigating the progression of fibrotic diseases.
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Chemical Properties and Structure
Lufironil is chemically known as N,N'-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Its

chemical structure and basic properties are summarized in the table below.

Property Value

IUPAC Name
N,N'-Bis(2-methoxyethyl)pyridine-2,4-

dicarboxamide

Synonyms Lufironil, HOE 077

CAS Number 128075-79-6

Molecular Formula C₁₃H₁₉N₃O₄

Molecular Weight 281.31 g/mol

Appearance Solid powder

Purity >98% (commercially available)

Initial Synthesis
While the seminal publication detailing the initial discovery and synthesis of Lufironil (HOE 077)

is not readily available in the public domain, the synthesis of N,N'-disubstituted pyridine-2,4-

dicarboxamides can be conceptually approached through established organic chemistry

principles. A plausible synthetic route would involve the reaction of pyridine-2,4-dicarboxylic

acid or its activated derivative (e.g., acyl chloride) with 2-methoxyethylamine.

Conceptual Synthetic Workflow

Pyridine-2,4-dicarboxylic acid Activation (e.g., with SOCl₂ or Oxalyl Chloride) Pyridine-2,4-dicarbonyl dichloride

Amide Coupling Reaction

2-Methoxyethylamine

Lufironil (HOE 077) Purification (e.g., Chromatography, Recrystallization) Pure Lufironil

Click to download full resolution via product page
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Caption: Conceptual synthetic workflow for Lufironil.

General Experimental Protocol for Amide Coupling:
Activation of Carboxylic Acid: Pyridine-2,4-dicarboxylic acid is converted to a more reactive

species, such as an acyl chloride. This can be achieved by reacting the dicarboxylic acid with

a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g.,

dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The

reaction is typically carried out at room temperature or with gentle heating.

Amide Formation: The resulting pyridine-2,4-dicarbonyl dichloride is then reacted with 2-

methoxyethylamine. This reaction is usually performed in an aprotic solvent such as DCM or

tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine, diisopropylethylamine)

to neutralize the hydrochloric acid byproduct. The amine is typically added dropwise to the

solution of the acyl chloride at a low temperature (e.g., 0 °C) to control the reaction's

exothermicity.

Work-up and Purification: After the reaction is complete, the reaction mixture is typically

washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any

unreacted acid and the hydrochloride salt of the base. The organic layer is then dried over an

anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced

pressure. The crude product is then purified by techniques such as column chromatography

on silica gel or recrystallization to yield pure Lufironil.

Mechanism of Action: Prolyl 4-Hydroxylase
Inhibition
Lufironil exerts its anti-fibrotic effects by inhibiting the enzyme prolyl 4-hydroxylase. This

enzyme is a key catalyst in the hydroxylation of proline residues within procollagen chains, a

critical step for the formation of a stable collagen triple helix at body temperature.

Signaling Pathway of Collagen Synthesis and Inhibition
by Lufironil
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Caption: Inhibition of collagen synthesis by Lufironil.

By inhibiting prolyl 4-hydroxylase, Lufironil prevents the formation of hydroxyproline, leading to

the synthesis of under-hydroxylated procollagen chains. These chains are unable to form a

stable triple helix at physiological temperatures and are subsequently targeted for intracellular

degradation, resulting in a significant reduction in the secretion of mature collagen.
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Preclinical Efficacy in Liver Fibrosis
The anti-fibrotic potential of Lufironil (HOE 077) has been evaluated in various preclinical

models of liver fibrosis. These studies have demonstrated its ability to reduce collagen

deposition and ameliorate liver injury.

Summary of In Vivo Efficacy Data in a Rat Model of Liver
Fibrosis
A key study investigated the effects of HOE 077 in a rat model of liver fibrosis induced by pig

serum. The following table summarizes the key findings.

Parameter Control Group
Pig Serum
Group

Pig Serum +
HOE 077 (100
ppm)

Pig Serum +
HOE 077 (200
ppm)

Liver

Hydroxyproline

(µg/g wet weight)

105 ± 15 350 ± 50 250 ± 45 181 ± 39

α-SMA Positive

Area (%)
< 0.1 2.94 ± 2.14 Not Reported 1.17 ± 0.88

Procollagen α2(I)

mRNA (relative

units)

100 486 ± 102 Not Reported 151 ± 36

Procollagen

α1(III) mRNA

(relative units)

100 276 ± 127 Not Reported 160 ± 67

Data are presented as mean ± standard deviation. α-SMA: alpha-smooth muscle actin, a

marker of hepatic stellate cell activation.

Experimental Protocol: Pig Serum-Induced Liver
Fibrosis in Rats
The following provides a detailed methodology for the in vivo study cited above:
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Animal Model: Male Wistar rats were used in the study.

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injections of 0.5 ml of pig

serum twice a week for 10 weeks.

Treatment: HOE 077 was administered in the diet at concentrations of 100 ppm and 200

ppm throughout the 10-week study period.

Endpoint Analysis:

Histology: Liver tissue was stained with hematoxylin and eosin (H&E), Azan stain for

collagen, and immunohistochemically for α-smooth muscle actin (α-SMA).

Hydroxyproline Assay: The total collagen content in the liver was quantified by measuring

the hydroxyproline content.

Gene Expression Analysis: The mRNA levels of type I and type III procollagen were

determined by Northern blot analysis.

Electron Microscopy: Ultrastructural changes in the liver, including the morphology of

hepatic stellate cells, were examined.

Experimental Workflow for In Vivo Study
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- Control
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Fibrosis Induction:
Pig Serum Injection (0.5 ml, 2x/week, 10 weeks)
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HOE 077 in diet (10 weeks)

Sacrifice at 10 weeks
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Caption: Workflow of the preclinical liver fibrosis study.

Conclusion
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Lufironil (HOE 077) represents a significant advancement in the quest for targeted anti-fibrotic

therapies. Its specific mechanism of action, the inhibition of prolyl 4-hydroxylase, offers a

promising approach to selectively reduce collagen synthesis and deposition in fibrotic tissues.

The preclinical data strongly support its efficacy in animal models of liver fibrosis. Further

research and development of Lufironil and similar prolyl 4-hydroxylase inhibitors may lead to

novel treatments for a range of debilitating fibrotic diseases. This technical guide provides a

foundational understanding of Lufironil for researchers and drug development professionals,

summarizing its discovery, synthesis, and preclinical validation.

To cite this document: BenchChem. [Unveiling Lufironil (HOE 077): A Technical Guide to its
Discovery and Initial Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675425#lufironil-hoe-077-discovery-and-initial-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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